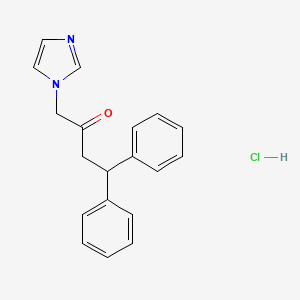
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride, also known as CLP290, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was first synthesized in 2005 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Mécanisme D'action
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride acts as a positive allosteric modulator of TRPC6 channels, which are expressed in various neuronal tissues. By binding to a specific site on the channel, this compound enhances the activity of TRPC6, leading to an increase in intracellular calcium levels. This, in turn, leads to the activation of downstream signaling pathways that modulate neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on neuronal tissues. It increases the amplitude and duration of calcium signals in neurons, enhances synaptic transmission, and modulates the activity of various ion channels and receptors. These effects are thought to underlie the therapeutic potential of this compound in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride is its selectivity for TRPC6 channels, which allows for targeted modulation of neuronal activity. It is also relatively easy to synthesize and has been extensively characterized in vitro and in vivo. However, there are some limitations to its use in lab experiments. This compound has poor solubility in aqueous solutions, which can limit its effectiveness in some assays. It also has limited bioavailability and may require high doses to achieve therapeutic effects.
Orientations Futures
There are several potential future directions for research on 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride. One area of interest is the development of more potent and selective TRPC6 modulators that can be used in a clinical setting. Another direction is the investigation of this compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's effects on neuronal activity and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride involves a multi-step process that begins with the reaction of 1H-imidazole with benzaldehyde to form 1-(1H-imidazol-1-yl)benzene. This intermediate is then reacted with 4,4-diphenylbutan-2-one in the presence of a reducing agent to yield this compound. The final product is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride has been primarily studied for its potential therapeutic applications in neurological disorders such as epilepsy, neuropathic pain, and traumatic brain injury. It has been shown to modulate the activity of a specific ion channel called TRPC6, which is involved in the regulation of calcium signaling in neurons. By selectively targeting this ion channel, this compound has the potential to modulate neuronal excitability and reduce the severity of seizures and neuropathic pain.
Propriétés
IUPAC Name |
1-imidazol-1-yl-4,4-diphenylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O.ClH/c22-18(14-21-12-11-20-15-21)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-12,15,19H,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSITLPEDYABLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)CN2C=CN=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

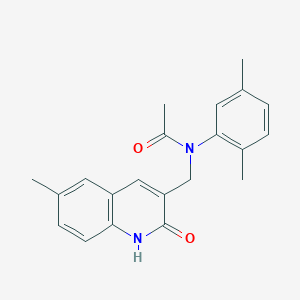
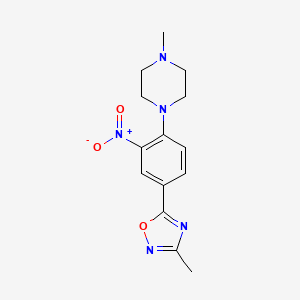
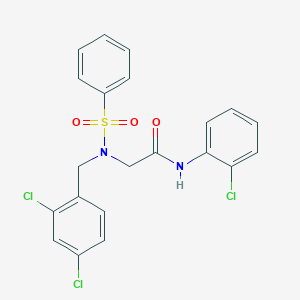
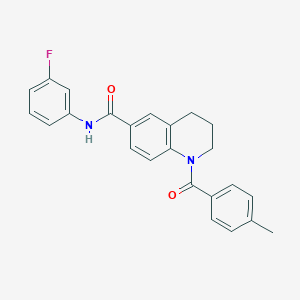


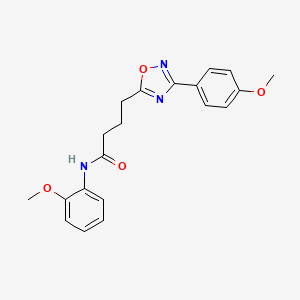

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7696809.png)
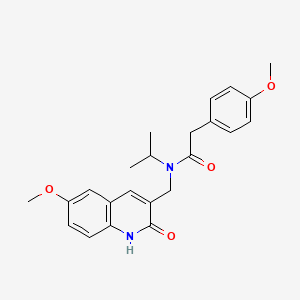
![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)
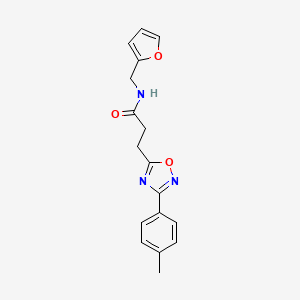
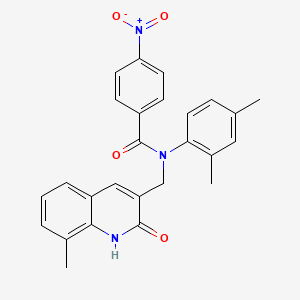
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)